molecular formula C9H14N2O4 B1399058 1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1248237-04-8

1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1399058
CAS RN: 1248237-04-8
M. Wt: 214.22 g/mol
InChI Key: WGXODMRXTORGEM-UHFFFAOYSA-N
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Description

“Ethyl, 2-amino-1,1-dimethyl-2-oxo-” is a chemical compound with the molecular formula C4H8NO . It has a molecular weight of 86.11 g/mol . The compound is also known by its CAS number 2597-36-6 .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C4H8NO/c1-3(2)4(5)6/h1-2H3,(H2,5,6) . The canonical SMILES representation is CCC(=O)N .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 43.1 Ų . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass of the compound is 86.060588879 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound has been synthesized through various methods, including nitration, alkylation, and reduction processes, as demonstrated in the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids (Smolyar et al., 2007).
  • Chemical Reactions : The compound reacts with carboxylic acids and cyclic 1,3-diketones under specific conditions, leading to the formation of N-acyl derivatives and other complex structures (Vittorelli et al., 1974).

Pharmaceutical and Biological Research

  • Pharmacological Activity : Some derivatives of this compound have been explored for their pharmacological properties, including antiradical and anti-inflammatory activities (Zykova et al., 2016).
  • Molecular Interactions : Research on the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids has shed light on the interactions involving similar structures (Zimmerman et al., 1991).
  • Supramolecular Chemistry : Studies have investigated the formation of hydrogen-bonded structures and non-covalent interactions between this compound and other molecules, which is crucial in supramolecular chemistry (Jin et al., 2011).

Materials Science and Applied Chemistry

  • Plasticizer Performance : Some derivatives of 5-oxopyrrolidine-3-carboxylic acid, structurally related to the compound , have been tested as potential plasticizers (Takenishi & Simamura, 1954).
  • Synthesis of Conformationally Rigid Analogs : The synthesis of rigid analogs of amino acids using structures similar to 1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-3-carboxylic acid has been reported, highlighting its potential in designing novel compounds (Kubyshkin et al., 2009).

Safety And Hazards

The compound does not have an individual approval but may be used as a component in a product covered by a group standard according to the New Zealand EPA Inventory of Chemical Status .

properties

IUPAC Name

1-(1-amino-2-methyl-1-oxopropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,8(10)15)11-4-5(7(13)14)3-6(11)12/h5H,3-4H2,1-2H3,(H2,10,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXODMRXTORGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-3-carboxylic acid

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